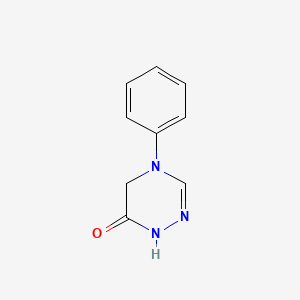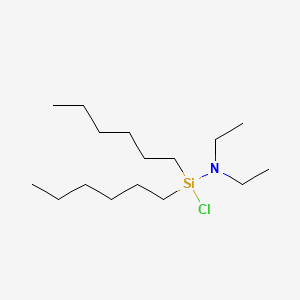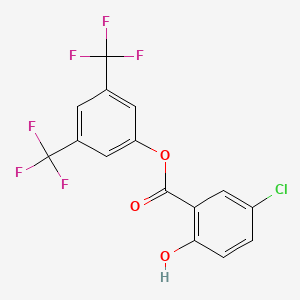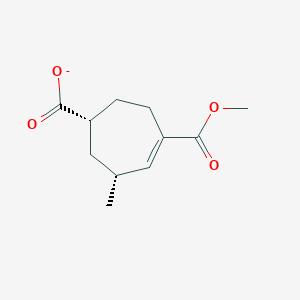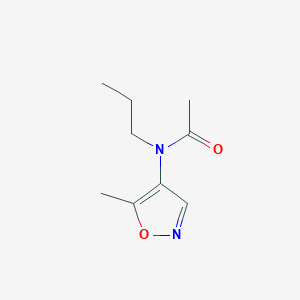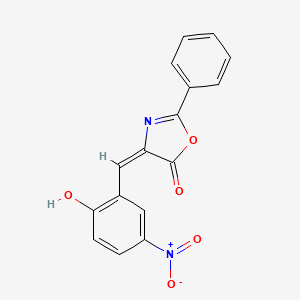
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a benzylidene group attached to an oxazole ring, with additional functional groups that contribute to its reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 2-phenyl-1,3-oxazol-5(4H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene or oxazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can result in various substituted benzylidene or oxazole derivatives.
科学的研究の応用
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
作用機序
The mechanism of action of (4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the nitro and hydroxyl groups, play a crucial role in its reactivity and interactions with biological molecules. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (E)-N’-(2-hydroxy-5-nitrobenzylidene)pentanehydrazide
- (S,E)-2-hydroxy-N-(2-hydroxy-5-nitrobenzylidene)propane hydrazide
Uniqueness
(4E)-4-(2-hydroxy-5-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct reactivity and potential applications compared to similar compounds. The presence of the oxazole ring and the specific arrangement of functional groups make it a valuable compound for various scientific and industrial purposes.
特性
分子式 |
C16H10N2O5 |
|---|---|
分子量 |
310.26 g/mol |
IUPAC名 |
(4E)-4-[(2-hydroxy-5-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O5/c19-14-7-6-12(18(21)22)8-11(14)9-13-16(20)23-15(17-13)10-4-2-1-3-5-10/h1-9,19H/b13-9+ |
InChIキー |
QIQHRYFDXTWGFB-UKTHLTGXSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)/C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C=CC(=C3)[N+](=O)[O-])O)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanamine, N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B12575654.png)
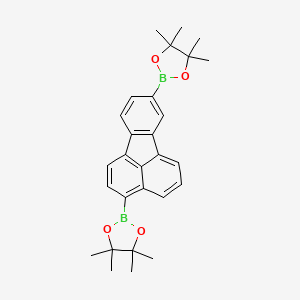
![5-(2-Chloroethyl)-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12575662.png)
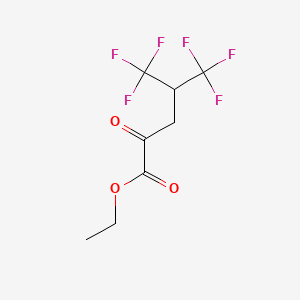
![1-[(5-Methylthiophen-2-yl)methyl]piperidine](/img/structure/B12575683.png)
![N-Cyclopentyl-2,6-difluoro-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B12575687.png)
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, methyl ester](/img/structure/B12575690.png)
![3-[(Propan-2-yl)oxy]-10H-phenothiazine](/img/structure/B12575698.png)
